molecular formula C19H24N4O3S B6575678 N-cyclopentyl-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide CAS No. 1172244-66-4

N-cyclopentyl-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B6575678
CAS No.: 1172244-66-4
M. Wt: 388.5 g/mol
InChI Key: UIUQTKUPYXLEGU-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide is a pyrazole-acetamide derivative characterized by a 1H-pyrazole core substituted at position 3 with a morpholine-4-carbonyl group and at position 5 with a thiophen-2-yl moiety. The acetamide side chain is N-substituted with a cyclopentyl group. The morpholine group may enhance solubility, while the thiophene and cyclopentyl substituents could influence steric and electronic interactions with biological targets .

Properties

IUPAC Name

N-cyclopentyl-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c24-18(20-14-4-1-2-5-14)13-23-16(17-6-3-11-27-17)12-15(21-23)19(25)22-7-9-26-10-8-22/h3,6,11-12,14H,1-2,4-5,7-10,13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUQTKUPYXLEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

Pyrazole-acetamide derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Pyrazole Substituents Acetamide Substituent Key Biological Activity Reference
Target Compound 3-(Morpholine-4-carbonyl), 5-(thiophen-2-yl) N-cyclopentyl Potential anticancer
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 1-(4-chlorophenyl), 3-cyano 2-chloro Insecticidal (Fipronil derivative)
AR-12 (2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]acetamide) 5-(2-phenanthrenyl), 3-(trifluoromethyl) 4-aminophenyl Anticancer (clinical trials)
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole ring (non-pyrazole) Morpholino Structural analog (unreported)
N-[1-(tetrahydro-2H-pyran-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]acetamide 1-(tetrahydro-2H-pyran-2-yl) Unsubstituted Synthetic intermediate

Key Observations

  • Morpholine vs. Other Functional Groups: The morpholine-4-carbonyl group in the target compound may improve solubility and binding affinity compared to simpler substituents like cyano () or trifluoromethyl (). Morpholine-containing analogs (e.g., ) are often prioritized for their balanced lipophilicity and hydrogen-bonding capacity .
  • Thiophene vs. Thiazole/Aromatic Rings : The electron-rich thiophene in the target compound could enhance π-π stacking interactions in biological targets, contrasting with thiazole-based analogs () or phenanthrenyl groups (), which may prioritize bulkier hydrophobic interactions .

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